molecular formula C9H9F2N B15322653 3-(2,6-Difluorophenyl)prop-2-en-1-amine

3-(2,6-Difluorophenyl)prop-2-en-1-amine

Cat. No.: B15322653
M. Wt: 169.17 g/mol
InChI Key: KMTQHCPZGRWCMS-NSCUHMNNSA-N
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Description

3-(2,6-Difluorophenyl)prop-2-en-1-amine is a fluorinated aromatic amine characterized by a propenylamine backbone and 2,6-difluorophenyl substituent. The 2,6-difluoro substitution pattern on the phenyl ring introduces steric and electronic effects that influence reactivity, solubility, and intermolecular interactions. Structural confirmation typically employs nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Properties

Molecular Formula

C9H9F2N

Molecular Weight

169.17 g/mol

IUPAC Name

(E)-3-(2,6-difluorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H9F2N/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1-5H,6,12H2/b3-2+

InChI Key

KMTQHCPZGRWCMS-NSCUHMNNSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)F)/C=C/CN)F

Canonical SMILES

C1=CC(=C(C(=C1)F)C=CCN)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Difluorophenyl)prop-2-en-1-amine typically involves the reaction of 2,6-difluorobenzaldehyde with an appropriate amine under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(2,6-Difluorophenyl)prop-2-en-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(2,6-Difluorophenyl)prop-2-en-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,6-Difluorophenyl)prop-2-en-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Electronic Effects

(a) 3-(2,4-Difluorophenyl)propan-2-one (20b)
  • Structure : Differs in the fluorine substitution pattern (2,4-difluoro vs. 2,6-difluoro) and the presence of a ketone group instead of an amine.
  • The ketone moiety increases polarity, affecting solubility and hydrogen-bonding capacity .
(b) 2-(2,6-Dichlorophenyl)propan-1-amine (89655-71-0)
  • Structure : Replaces fluorine atoms with chlorine at the 2,6-positions and lacks the propenyl double bond.
  • Impact: Chlorine’s larger atomic radius and lower electronegativity compared to fluorine alter electronic effects (less electron-withdrawing) and increase lipophilicity.
(c) (E)-3-Phenylprop-2-en-1-amine (S3)
  • Structure : Features a simple phenyl group instead of 2,6-difluorophenyl.
  • Impact : The lack of fluorine substituents results in a less electron-deficient aromatic ring, which may reduce electrophilic reactivity. This compound serves as a baseline for assessing fluorine’s electronic contributions .

Functional Group and Backbone Modifications

(a) 3-(2,6-Difluorophenyl)-1-methoxy-1-(phenylsulfonyl)propan-2-one (24c)
  • Structure : Shares the 2,6-difluorophenyl group but includes a sulfonyl and methoxy substituent on the propan-2-one backbone.
  • Impact : The sulfonyl group enhances stability and may act as a leaving group in further reactions, while the ketone functionality diverges from the amine’s nucleophilic properties .
(b) 5-Iodopyrazin-2-amine (28)
  • Structure : Heterocyclic pyrazine core with iodine and amine groups.
  • Impact : The iodine atom introduces heavy-atom effects useful in crystallography, while the pyrazine ring offers distinct electronic properties compared to the benzene ring in the target compound .

Isomerism and Stereochemical Considerations

The (E)-configuration of 3-(2,6-Difluorophenyl)prop-2-en-1-amine is explicitly noted in commercial sources . This stereochemistry influences molecular geometry, dipole moments, and binding affinities in biological systems. Comparatively, compounds like 2-(2,6-dichlorophenyl)propan-1-amine lack stereoisomerism due to their saturated backbones, simplifying synthesis but limiting conformational diversity .

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